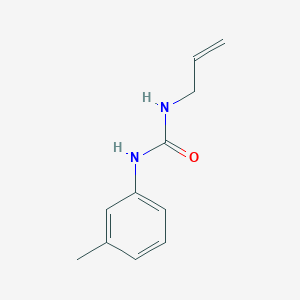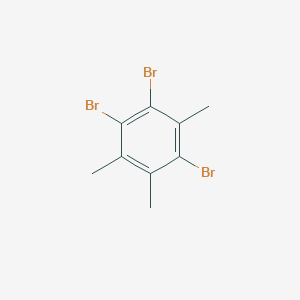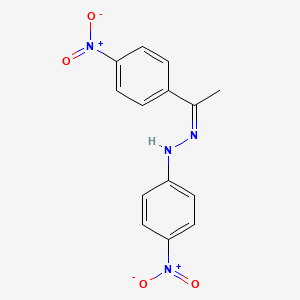
1,9,10,11,12,12-Hexachlorotricyclo(7.2.1.02,8)dodec-10-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,9,10,11,12,12-Hexachlorotricyclo(72102,8)dodec-10-ene is a complex organic compound with the molecular formula C12H12Cl6 It is characterized by its tricyclic structure and the presence of six chlorine atoms, making it a highly chlorinated compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,9,10,11,12,12-Hexachlorotricyclo(7.2.1.02,8)dodec-10-ene typically involves multiple steps, starting from simpler organic molecules. One common method involves the chlorination of a tricyclic precursor under controlled conditions. The reaction is usually carried out in the presence of a chlorinating agent such as chlorine gas or a chlorinating reagent like thionyl chloride. The reaction conditions, including temperature and solvent, are carefully controlled to ensure the selective chlorination of the desired positions on the tricyclic ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to control the reaction parameters. The purity of the final product is ensured through various purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
1,9,10,11,12,12-Hexachlorotricyclo(7.2.1.02,8)dodec-10-ene can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the removal of chlorine atoms and the formation of less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated ketones or carboxylic acids, while reduction can produce partially dechlorinated tricyclic compounds.
科学的研究の応用
1,9,10,11,12,12-Hexachlorotricyclo(7.2.1.02,8)dodec-10-ene has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of chlorination on tricyclic structures and to develop new synthetic methodologies.
Biology: Investigated for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Explored for its potential use as a lead compound in the development of new pharmaceuticals, particularly those targeting specific molecular pathways.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
作用機序
The mechanism of action of 1,9,10,11,12,12-Hexachlorotricyclo(7.2.1.02,8)dodec-10-ene involves its interaction with specific molecular targets. The highly chlorinated structure allows it to interact with enzymes and proteins, potentially inhibiting their function. The compound may also disrupt cellular membranes due to its lipophilic nature, leading to changes in cellular processes and signaling pathways.
類似化合物との比較
Similar Compounds
1,9,10,11,12,12-Hexachloro-4,6-dioxa-5-thiatricyclo(7.2.1.02,8)dodec-10-ene 5,5-dioxide: A similar compound with additional oxygen and sulfur atoms in its structure.
1,9,10,11,12,12-Hexachloro-5-oxatetracyclo(7.2.1.02,8.04,6)dodec-10-ene: Another related compound with an oxygen atom incorporated into the tricyclic ring.
Uniqueness
1,9,10,11,12,12-Hexachlorotricyclo(72102,8)dodec-10-ene is unique due to its specific tricyclic structure and the high degree of chlorination
特性
CAS番号 |
13756-64-4 |
|---|---|
分子式 |
C12H12Cl6 |
分子量 |
368.9 g/mol |
IUPAC名 |
1,9,10,11,12,12-hexachlorotricyclo[7.2.1.02,8]dodec-10-ene |
InChI |
InChI=1S/C12H12Cl6/c13-8-9(14)11(16)7-5-3-1-2-4-6(7)10(8,15)12(11,17)18/h6-7H,1-5H2 |
InChIキー |
HQYVDLQNJILNTR-UHFFFAOYSA-N |
正規SMILES |
C1CCC2C(CC1)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![19-(2-Propen-1-yloxy)-18,14-metheno-14H-dibenzo[f,m][1,3,5]trioxacyclotetradecin](/img/structure/B11947892.png)

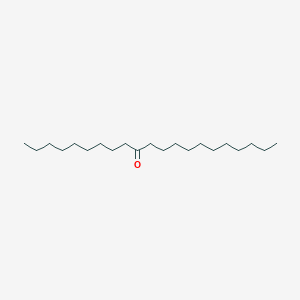
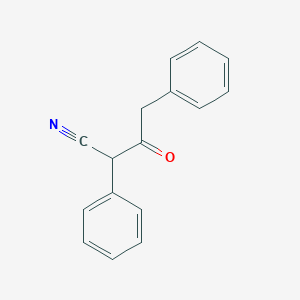
![tricyclo[5.3.0.02,6]decane-4,9-dicarboxylic acid](/img/structure/B11947919.png)
![1-Bromobenzo[ghi]perylene](/img/structure/B11947921.png)
![(2E)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-phenyl-2-propen-1-one](/img/structure/B11947922.png)

